molecular formula C10H13NO3 B1590634 (4-Methoxyphenyl)(methylamino)acetic acid CAS No. 91012-98-5

(4-Methoxyphenyl)(methylamino)acetic acid

Cat. No.: B1590634
CAS No.: 91012-98-5
M. Wt: 195.21 g/mol
InChI Key: DUNREJCWEJQCBC-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(methylamino)acetic acid: is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol. It is a derivative of phenylacetic acid and contains a methoxy group (-OCH3) attached to the benzene ring and a methylamino group (-N(CH3)H) attached to the acetic acid moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methoxyphenylacetic acid and methylamine.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the carboxyl group of 4-methoxyphenylacetic acid with methylamine under controlled conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized in a batch process where reactants are mixed in a reactor vessel, and the reaction is monitored until completion.

  • Purification: The product is then purified through crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

(4-Methoxyphenyl)(methylamino)acetic acid: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form 4-methoxyphenylglyoxylic acid.

  • Reduction: Reduction reactions can lead to the formation of 4-methoxyphenylmethylamine.

  • Substitution: Substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: 4-Methoxyphenylglyoxylic acid

  • Reduction Products: 4-Methoxyphenylmethylamine

  • Substitution Products: Various derivatives depending on the substituent used.

Scientific Research Applications

(4-Methoxyphenyl)(methylamino)acetic acid: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of phenylacetic acid derivatives with biological systems.

  • Industry: It is used in the production of various chemical products, including dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which (4-Methoxyphenyl)(methylamino)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to various physiological effects.

  • Pathways Involved: The exact pathways depend on the specific application but may include metabolic pathways, signaling pathways, or other biochemical processes.

Comparison with Similar Compounds

(4-Methoxyphenyl)(methylamino)acetic acid: can be compared with other similar compounds, such as:

  • 4-Methoxyphenylacetic acid: Lacks the methylamino group.

  • Methedrone (4-Methoxymethcathinone): Contains a ketone group instead of the carboxyl group.

  • 4-Methoxyphenylmethylamine: Lacks the carboxyl group.

Uniqueness: The presence of both the methoxy group and the methylamino group in This compound makes it unique compared to other similar compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-(methylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-9(10(12)13)7-3-5-8(14-2)6-4-7/h3-6,9,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNREJCWEJQCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544150
Record name (4-Methoxyphenyl)(methylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91012-98-5
Record name (4-Methoxyphenyl)(methylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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